molecular formula C5H12Cl3N5 B3261909 Pyridine-2,3,5,6-tetraamine trihydrochloride CAS No. 34981-10-7

Pyridine-2,3,5,6-tetraamine trihydrochloride

Cat. No.: B3261909
CAS No.: 34981-10-7
M. Wt: 248.5 g/mol
InChI Key: PSYBZLOUPUEYEA-UHFFFAOYSA-N
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Description

Pyridine-2,3,5,6-tetraamine trihydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, characterized by the presence of four amino groups attached to the 2, 3, 5, and 6 positions of the pyridine ring, and three hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,3,5,6-tetraamine trihydrochloride typically involves the nitration of pyridine, followed by reduction and amination steps. The nitration process introduces nitro groups into the pyridine ring, which are subsequently reduced to amino groups. The final product is obtained by treating the tetraamine with hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,3,5,6-tetraamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyridine-2,3,5,6-tetraamine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine-2,3,5,6-tetraamine trihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyridine-2,3,5,6-tetraamine trihydrochloride include:

Uniqueness

This compound is unique due to the presence of four amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound with a wide range of applications in different fields .

Properties

IUPAC Name

pyridine-2,3,5,6-tetramine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBZLOUPUEYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 2
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 4
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 5
Pyridine-2,3,5,6-tetraamine trihydrochloride
Reactant of Route 6
Pyridine-2,3,5,6-tetraamine trihydrochloride

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